2-Chloro-N-(4-methoxybenzyl)aniline CAS 356536-88-4 properties
2-Chloro-N-(4-methoxybenzyl)aniline CAS 356536-88-4 properties
An In-Depth Technical Guide to 2-Chloro-N-(4-methoxybenzyl)aniline (CAS 356536-88-4) for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-N-(4-methoxybenzyl)aniline, CAS 356536-88-4, a key chemical intermediate for researchers and professionals in drug development and fine chemical synthesis. This document delineates its core physicochemical properties, offers expert insights into its synthetic pathway and reactivity, outlines critical safety and handling protocols, and contextualizes its application within modern medicinal chemistry. By integrating established data with predictive models and standard laboratory procedures, this guide serves as an essential resource for leveraging this versatile building block in complex synthetic workflows.
Introduction & Significance in Medicinal Chemistry
2-Chloro-N-(4-methoxybenzyl)aniline is a secondary amine featuring a substituted aniline core. Its structure is notable for three key components: the 2-chloroaniline moiety, the N-benzyl group, and the 4-methoxy substituent on the benzyl ring. Each of these functional groups imparts specific properties that are highly relevant in the field of drug discovery.
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The Chloro-Aniline Scaffold: The presence of a chlorine atom on the aniline ring significantly influences the molecule's electronic properties and lipophilicity. Halogens, particularly chlorine, are prevalent in pharmaceuticals and are known to enhance membrane permeability, improve metabolic stability, and modulate binding affinity to biological targets.[1] Aniline derivatives themselves are foundational starting materials for a vast array of drugs and bioactive compounds.[2] For instance, the related 2-chloro-4-anilinoquinazoline core has been identified in potent anti-tumor agents, underscoring the value of this structural motif.[3]
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The Methoxybenzyl Group: The 4-methoxybenzyl (PMB) group is a common protecting group for amines in organic synthesis, but in this context, it is an integral part of the final structure. The methoxy group can act as a hydrogen bond acceptor, potentially influencing interactions with protein targets.[4] Its presence also affects the overall solubility and electronic nature of the molecule.
As a "building block," this compound is not an end-product but rather a sophisticated starting material.[5][6] It provides a pre-functionalized scaffold, enabling chemists to rapidly construct more complex molecules and chemical libraries for high-throughput screening and lead optimization efforts.
Physicochemical & Computational Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research. The data below has been consolidated from chemical supplier databases and computational predictions.
Table 1: Core Properties of 2-Chloro-N-(4-methoxybenzyl)aniline
| Property | Value | Source / Citation |
| CAS Number | 356536-88-4 | [5][6] |
| Molecular Formula | C₁₄H₁₄ClNO | [5][6] |
| Molecular Weight | 247.72 g/mol | [5][6] |
| Physical State | Pale yellow to off-white solid | [6] |
| Purity | Typically ≥97-98% | [5][6] |
| Synonyms | OTAVA-BB 1397126 | [5] |
| SMILES | COC1=CC=C(C=C1)CNC2=CC=CC=C2Cl | [5] |
| Boiling Point | 375.7 ± 22.0 °C (Predicted at 760 Torr) | [6] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted at 20°C) | [6] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [5] |
| LogP | 3.9607 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 4 | [5] |
Synthesis & Reactivity Insights
While specific literature detailing the synthesis of CAS 356536-88-4 is not publicly available, a chemically sound and robust synthetic route can be proposed based on established organic chemistry principles. The most direct method is the N-alkylation of 2-chloroaniline with 4-methoxybenzyl chloride.
Proposed Synthetic Pathway
The reaction involves the nucleophilic substitution of the chlorine atom on 4-methoxybenzyl chloride by the amine group of 2-chloroaniline.
Caption: Proposed synthesis via N-alkylation.
Expert Rationale and Protocol
This protocol is designed to be self-validating through in-process controls and final characterization.
Objective: To synthesize 2-Chloro-N-(4-methoxybenzyl)aniline with high purity.
Materials:
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2-Chloroaniline (1.0 eq)
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4-Methoxybenzyl chloride (1.1 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (2.5 eq) and anhydrous DMF.
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Causality: Anhydrous conditions are crucial to prevent hydrolysis of the benzyl chloride and to ensure the base remains effective. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.
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Reactant Addition: Add 2-chloroaniline (1.0 eq) to the stirring suspension. Stir for 15 minutes at room temperature. Subsequently, add 4-methoxybenzyl chloride (1.1 eq) dropwise.
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Causality: A slight excess of the alkylating agent ensures complete consumption of the starting aniline. Potassium carbonate is a mild inorganic base, sufficient to deprotonate the aniline, enhancing its nucleophilicity without causing significant side reactions.
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Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours.
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Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloroaniline spot is no longer visible.
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Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers.
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Causality: This aqueous workup removes the DMF and inorganic salts (KCl, excess K₂CO₃).
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Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
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Causality: The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
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Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity (>98%).
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Reactivity Profile
The molecule's reactivity is dominated by the secondary amine and the two aromatic rings. The amine nitrogen is nucleophilic and can participate in further reactions. The aromatic rings can undergo electrophilic aromatic substitution, with the aniline ring being activated (ortho/para directing relative to the amine) and the methoxybenzyl ring also being activated (ortho/para directing relative to the methoxy group).
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source / Citation |
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Handling:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
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Store in a tightly sealed container.
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Keep in a dry, cool place, as recommended by suppliers (2-8°C or room temperature).[5][6]
Application in a Drug Discovery Workflow
As a building block, 2-Chloro-N-(4-methoxybenzyl)aniline is an input for the synthesis of novel chemical entities. Its utility can be visualized within a typical drug discovery pipeline.
Caption: Role as a building block in drug discovery.
In this workflow, the secondary amine of the title compound serves as a reactive handle for diversification. Chemists can perform reactions like acylation, sulfonylation, or Buchwald-Hartwig amination on the nitrogen to generate a library of amide, sulfonamide, or tertiary amine derivatives. These new compounds are then screened for biological activity, and promising "hits" are further optimized.
References
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Hoffman Fine Chemicals. CAS 356536-88-4 | 2-Chloro-N-(4-methoxybenzyl)aniline.[Link]
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Gao, P. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105158. [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[Link]
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Barbosa, M. et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Medicinal Chemistry, 13(7), 845-855. [Link]
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Bal, T. et al. (2022). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 15(1), 103525. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. chemscene.com [chemscene.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
